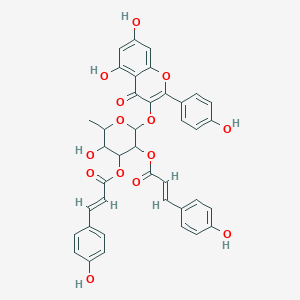

Platanoside

Description

Properties

Molecular Formula |

C39H32O14 |

|---|---|

Molecular Weight |

724.7 g/mol |

IUPAC Name |

[2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6+,17-7+ |

InChI Key |

HKZIBACORRUGAC-KGMKFKQSSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |

melting_point |

190-193°C |

physical_description |

Solid |

Synonyms |

platanoside |

Origin of Product |

United States |

Occurrence, Distribution, and Ecological Context of Platanosides

Taxonomic Distribution within the Genus Platanus

The occurrence of platanoside (B145317) is primarily associated with trees of the Platanus genus, commonly known as plane trees. Research has identified its presence in several key species, highlighting a specific chemotaxonomic relationship.

Platanus occidentalis (American Sycamore) as a Primary Source

The American sycamore (Platanus occidentalis) is a principal source of platanosides. researchgate.netfigshare.comnih.gov Studies have successfully isolated and identified multiple isomers of this compound from the leaves of this deciduous tree. researchgate.netbiocrick.com These compounds are recognized as a potential new class of botanical drugs. figshare.comnih.govacs.org The isolation of these molecules from P. occidentalis has been a focal point of phytochemical research, underscoring this species' importance as a natural reservoir for this compound. researchgate.netnih.gov

Platanus × acerifolia (London Plane) as a Source

The London plane tree (Platanus × acerifolia), a hybrid of P. occidentalis and P. orientalis, is another significant source of platanosides. nih.govresearchgate.netmedchemexpress.com This widely cultivated urban tree has been the subject of phytochemical investigations that have led to the isolation of both known and novel this compound compounds from its leaves. nih.govnih.govnih.gov Research has confirmed the presence of various this compound derivatives in P. × acerifolia, making it a valuable and abundant source for these compounds. researchgate.netresearchgate.net

Other Platanus Species and Related Genera

Beyond the American sycamore and London plane, platanosides and related flavonoid glycosides have been reported in other Platanus species, such as Platanus orientalis (Oriental plane). biocrick.comnih.govss-pub.org The leaves and buds of P. orientalis have been found to contain these compounds. biocrick.comnih.gov The consistent presence of platanosides across different Platanus species suggests their taxonomic significance within this genus. figshare.comnih.govss-pub.org

Distribution within Plant Organs and Developmental Stages

The concentration of this compound is not uniform throughout the plant. Its accumulation is notably higher in specific organs and varies with the developmental stage of the plant.

Leaf-Specific Accumulation

Research consistently points to the leaves as the primary site of this compound accumulation in Platanus species. researchgate.netfigshare.comnih.govnih.gov Multiple studies have successfully isolated a variety of this compound isomers and related flavonoid glycosides specifically from the leaf extracts of P. occidentalis and P. × acerifolia. researchgate.netnih.govnih.govresearchgate.net While other parts of the plant, such as the xylem and buds, may contain these compounds, the highest concentrations are typically found in the leaves. nih.govbiocrick.comresearchgate.net

Seasonal Variation in this compound Content

The concentration of platanosides within the leaves of Platanus species is subject to seasonal fluctuations. A study on Platanus × acerifolia revealed that the content of predominant flavonoids, including platanosides, was higher in the spring (May) and winter (January, fallen leaves) compared to the autumn (October). researchgate.netresearchgate.net This suggests that the biosynthesis and accumulation of these compounds are influenced by the plant's life cycle and environmental cues. ss-pub.org

Table 1: Investigated Platanus Species and this compound Presence

| Species | Common Name | Primary Source of Platanosides | Reference |

| Platanus occidentalis | American Sycamore | Yes | researchgate.netfigshare.comnih.gov |

| Platanus × acerifolia | London Plane | Yes | nih.govresearchgate.netmedchemexpress.com |

| Platanus orientalis | Oriental Plane | Yes | biocrick.comnih.govss-pub.org |

Ecological Roles and Biological Significance in Plants

Role in Plant Defense Mechanisms

Platanosides, as secondary metabolites, play a significant role in the defense mechanisms of the plants that produce them, primarily species within the Platanus (plane tree) genus. Plants synthesize a vast array of chemical compounds, known as allelochemicals, that are not involved in primary metabolic processes but are crucial for mediating interactions with the environment. wikipedia.org These compounds can serve various defensive functions, including antibacterial, antifungal, and anti-herbivore activities. mdpi.com

Research has demonstrated the direct involvement of platanosides in plant defense. Studies on the leaves of Platanus × acerifolia (London plane tree) have led to the isolation of this compound compounds that exhibit inhibitory effects against the bacterium Staphylococcus aureus. nih.gov This antibacterial activity suggests that platanosides help protect the plant from infections by pathogenic microorganisms. The production of such defensive substances is a key strategy for plants to resist attacks and maintain their health in a competitive ecological landscape. mdpi.com

Furthermore, platanosides belong to the flavonoid and proanthocyanidin (B93508) classes of compounds. nih.govresearchgate.net Flavonoids and proanthocyanidins (B150500) are well-documented as crucial components of plant chemical defense systems. mdpi.com These compounds often act as feeding deterrents to herbivores. Their astringent taste can make plant tissues unpalatable, thus reducing damage from insects and other animals. The synthesis of these metabolites, including platanosides, is an evolved response to biotic pressures, helping plants to defend themselves against a wide range of natural enemies. wikipedia.orgmdpi.com

Contribution to Plant Chemodiversity

Chemodiversity, the variety of chemical compounds produced by a plant or group of plants, is critical for ecological adaptation and resilience. dfg.de The existence of platanosides and their structural variants is a direct contribution to the chemodiversity of the Platanus genus. These compounds have been described as a unique chemical class of flavonoid glycosides, highlighting their role in the distinct chemical profile of these trees. researchgate.net

Research has revealed the structural diversity within the this compound family itself. For example, different isomers and derivatives have been isolated from Platanus species, including:

Kaempferol-3-O-α-l-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)-rhamnopyranoside (Z, E-platanoside) nih.gov

Kaempferol-3-O-α-l-(2″,3″-di-E-p-coumaroyl)-rhamnopyranoside (E, E-platanoside) nih.gov

Quercetin-3-O-α-l-(2″-E-p-coumaroyl-3″-Z-p-coumaroyl)-rhamnopyranoside (E,Z-3′-hydroxythis compound) nih.gov

Quercetin-3-O-α-l-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)-rhamnopyranoside (Z,E-3′-hydroxythis compound) nih.gov

Oligomeric proanthocyanidin glycosides named this compound-A and this compound-B. researchgate.net

This structural variation, arising from differences in constituent units (e.g., kaempferol (B1673270) vs. quercetin), stereochemistry (Z/E isomers), and glycosylation patterns, exemplifies how plants can generate a wide array of related compounds from a common biosynthetic pathway. nih.govresearchgate.net This diversification is a hallmark of plant metabolism and is fundamental to chemodiversity. frontiersin.org The presence of this suite of related but distinct this compound molecules enhances the plant's ability to respond to complex and varied ecological challenges. dfg.de

Research Findings on this compound Variants

The table below summarizes the different this compound structures that have been identified, showcasing the contribution of this compound class to the chemodiversity of Platanus species.

| Compound Name/Isomer | Base Flavonoid | Source Organism | Reference |

| Kaempferol-3-O-α-l-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)-rhamnopyranoside (Z, E-platanoside) | Kaempferol | Platanus × acerifolia | nih.gov |

| Kaempferol-3-O-α-l-(2″,3″-di-E-p-coumaroyl)-rhamnopyranoside (E, E-platanoside) | Kaempferol | Platanus × acerifolia | nih.gov |

| Quercetin-3-O-α-l-(2″-E-p-coumaroyl-3″-Z-p-coumaroyl)-rhamnopyranoside | Quercetin | Platanus × acerifolia | nih.gov |

| Quercetin-3-O-α-l-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)-rhamnopyranoside | Quercetin | Platanus × acerifolia | nih.gov |

| This compound-A | (–)-epicatechin-3-O-gallate | Platanus orientalis | researchgate.net |

| This compound-B | (–)-epicatechin-3-O-gallate | Platanus orientalis | researchgate.net |

Biosynthesis of Platanosides

Precursor Pathways

The foundational precursors for the platanoside (B145317) molecule are derived from two primary metabolic routes: the shikimate pathway and the malonyl-CoA pathway.

The shikimate pathway is fundamental to the biosynthesis of all flavonoids, including platanosides, as it provides the aromatic amino acid, L-phenylalanine. nih.govnih.gov This pathway is the origin of the C6-C3 unit that ultimately forms the B-ring and the three-carbon bridge of the flavonoid's C6-C3-C6 skeleton. mdpi.comencyclopedia.pub Phenylalanine, synthesized via the shikimate pathway, is the primary entry point into the phenylpropanoid pathway, which generates the essential precursor for the flavonoid backbone. oup.comresearchgate.net The intermediates of the shikimate pathway are therefore critical substrates for the subsequent phenylpropanoid biosynthesis that leads to flavonoid production. researchgate.net

Shikimate Pathway Involvement in Flavonoid Precursors

Enzymatic Steps and Key Biosynthetic Genes

Once the primary precursors are available, a cascade of enzymatic reactions, encoded by specific biosynthetic genes, constructs and modifies the flavonoid skeleton to produce the final this compound molecule.

The general phenylpropanoid pathway serves as the bridge between primary metabolism (the shikimate pathway) and the specialized flavonoid biosynthetic pathway. royalsocietypublishing.org This core pathway involves three key enzymatic steps to convert L-phenylalanine into p-coumaroyl-CoA, the direct precursor for flavonoid synthesis. nih.govroyalsocietypublishing.org

Phenylalanine Ammonia Lyase (PAL) : This enzyme catalyzes the first committed step, the deamination of phenylalanine to produce trans-cinnamic acid. nih.govresearchgate.net

Cinnamic Acid 4-hydroxylase (C4H) : A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid to form p-coumaric acid. mdpi.comoup.com

4-Coumarate:CoA Ligase (4CL) : This enzyme activates p-coumaric acid by adding a coenzyme A (CoA) unit, resulting in the formation of p-coumaroyl-CoA. nih.govfrontiersin.org

The resulting p-coumaroyl-CoA molecule is a critical branching point, standing at the entrance to the flavonoid-specific pathway. nih.govfrontiersin.org

The synthesis of the core flavonol structure (kaempferol) from p-coumaroyl-CoA and malonyl-CoA is orchestrated by a series of enzymes encoded by a well-characterized set of genes. The expression of these genes is often tightly regulated and coordinated, sometimes in response to developmental cues or environmental stresses like drought or UV-B radiation. nih.govfrontiersin.org

Key enzymes and their corresponding genes include:

Chalcone (B49325) Synthase (CHS) : As the first rate-limiting enzyme in the flavonoid pathway, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govresearchgate.net

Chalcone Isomerase (CHI) : CHI catalyzes the stereospecific cyclization of the chalcone into a flavanone, (2S)-naringenin. oup.comnih.gov

Flavanone 3-hydroxylase (F3H) : This enzyme introduces a hydroxyl group at the 3-position of the C-ring of naringenin to produce dihydrokaempferol. oup.comresearchgate.net

Flavonol Synthase (FLS) : FLS creates a double bond in the C-ring of dihydrokaempferol, converting it into the flavonol, kaempferol (B1673270), which is the aglycone core of this compound. oup.comresearchgate.net

The expression of these structural genes is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix–loop–helix (bHLH), and WD40 protein families, which form a regulatory complex (MBW) to activate the pathway. oup.comnih.gov

Phenylpropanoid Pathway Connection

Proposed Biosynthetic Routes to Acylated Flavonol Glycosides

The formation of this compound from the kaempferol aglycone involves subsequent modification steps, specifically glycosylation and acylation. These final steps are crucial for determining the compound's ultimate structure and biological activity.

The proposed biosynthetic route is as follows:

Flavonol Synthesis : As described above, the general phenylpropanoid and flavonoid pathways produce the flavonol aglycone, kaempferol.

Glycosylation : The kaempferol molecule is then glycosylated. This reaction is catalyzed by a UDP-sugar-dependent glycosyltransferase (UGT). biorxiv.org In the case of this compound, a specific UGT transfers a rhamnose sugar moiety from a UDP-rhamnose donor to the 3-hydroxyl group of kaempferol, forming kaempferol 3-O-rhamnoside.

Acylation : The final step is the acylation of the sugar moiety. This reaction is catalyzed by an acyltransferase, which transfers an acyl group from an activated donor, such as p-coumaroyl-CoA, to one or more of the hydroxyl groups on the rhamnose sugar. ingentaconnect.comnih.gov This results in the final this compound structure, kaempferol 3-O-α-L-(di-p-coumaroyl)rhamnoside. google.com This acylation step is often critical for the compound's stability and function within the plant, such as enhancing UV protection or modulating solubility. ingentaconnect.com

Regulation of this compound Biosynthesis

The production of this compound within plants is not a static process. It is intricately regulated by a combination of genetic and environmental factors, ensuring that its synthesis is optimized in response to the plant's developmental stage and external conditions.

Genetic Regulation

While specific genes governing this compound biosynthesis in Platanus species are yet to be fully elucidated, the general framework of flavonoid biosynthesis regulation provides a strong model. The expression of enzymes involved in the phenylpropanoid and flavonoid pathways is controlled by a complex interplay of transcription factors. These proteins bind to specific regions of the DNA, activating or repressing the transcription of genes encoding the biosynthetic enzymes. This genetic control allows the plant to modulate this compound production in different tissues and at different developmental stages. For instance, the concentration of flavonoids, including this compound, has been observed to vary with the age of the leaves, suggesting a developmental regulation of the biosynthetic pathway. researchgate.net

Environmental Factors

The biosynthesis of this compound is also highly responsive to environmental cues. These external factors can significantly influence the accumulation of the compound in the plant.

Soil Composition: The mineral content of the soil plays a crucial role in the synthesis of secondary metabolites, including this compound. ss-pub.org Research has indicated that the presence of certain minerals, such as boron, in the soil can affect the proportional differences and variety of secondary metabolites, including this compound, in the leaves of Platanus anatolius. ss-pub.org

Leaf Maturity and Seasonal Variation: The concentration of this compound is dynamic throughout the life cycle of the plant's leaves. Studies have shown that the levels of predominant flavonoids in the leaves of Platanus × acerifolia vary seasonally. researchgate.net Higher concentrations are often found in the spring and winter (fallen leaves). researchgate.net The maturity of the leaves is a critical factor; fully mature leaves, which have begun to turn yellow, are reported to have a different chemical profile compared to young, green leaves. ss-pub.org This suggests that the biosynthetic machinery for this compound is most active or that the compound accumulates to higher levels at specific stages of leaf development.

The table below summarizes the key regulatory factors influencing this compound biosynthesis.

| Regulatory Factor | Influence on this compound Biosynthesis | Supporting Evidence |

| Genetic Factors | Controls the expression of biosynthetic enzymes through transcription factors. | Inferred from general flavonoid biosynthesis regulation. |

| Soil Mineral Content | Affects the diversity and concentration of secondary metabolites. The presence of boron has been linked to variations in this compound levels. ss-pub.org | Research on Platanus anatolius. ss-pub.org |

| Leaf Maturity | This compound concentrations change as leaves mature. ss-pub.org | Observations on the chemical composition of leaves at different developmental stages. ss-pub.org |

| Seasonal Variation | The content of flavonoids, including this compound, fluctuates with the seasons, with higher levels often observed in spring and in fallen autumn leaves. researchgate.net | HPLC-PDA profiling of Platanus × acerifolia leaves throughout the year. researchgate.net |

Isolation and Purification Methodologies

Extraction Techniques from Plant Biomass

The initial step in obtaining platanoside (B145317) involves its extraction from plant material, most notably from species of the Platanus genus, such as Platanus × acerifolia (London plane tree) and Platanus occidentalis (American sycamore). nih.govnih.gov The choice of extraction method is pivotal in maximizing the yield and purity of the target compound.

Solvent Extraction Methods

Solvent extraction is a fundamental technique for isolating this compound from plant tissues. nih.govnih.gov This process leverages the solubility of this compound in specific organic solvents to separate it from the solid plant matrix.

Commonly, dried and powdered plant material, such as leaves or bark, serves as the starting material. nih.govnih.govresearchgate.net A range of solvents has been utilized, with alcohols being particularly prevalent. For instance, 90% methanol (B129727) (MeOH) and 75% ethanol (B145695) (EtOH) have been successfully employed to extract platanosides from Platanus × acerifolia leaves. nih.govmdpi.com In one study, 35 kg of dried, ground leaves were extracted four times with 105 L of 90% MeOH. nih.gov Another protocol involved the extraction of 30 kg of dried, ground leaves with 75% ethanol. mdpi.com Similarly, ethanol was used to extract platanosides from the leaves of Platanus occidentalis. nih.gov

Following the initial extraction, a liquid-liquid partitioning step is often performed to further fractionate the crude extract. The concentrated extract is typically suspended in water and then sequentially extracted with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). nih.gov This fractionation helps to separate compounds based on their polarity, with this compound and other glycosides often concentrating in the more polar fractions like ethyl acetate and n-butanol. nih.gov

The selection of the solvent system is a critical parameter that can be adjusted to enhance the extraction efficiency. For example, screening different solvent systems, such as various ethanol-water concentrations, can help in optimizing the balance between yield and purity.

Optimized Extraction Protocols

To improve the efficiency of this compound extraction, various optimized protocols have been developed. These protocols often involve a combination of solvent extraction with other techniques to enhance yield and reduce extraction time and solvent consumption.

One notable optimization involves the use of ultrasonic-assisted extraction. mdpi.comresearchgate.net This method utilizes the energy of ultrasonic waves to disrupt plant cell walls, thereby facilitating the release of intracellular components, including this compound, into the solvent. An ultrasonic-assisted alkali-pretreated ethyl extraction method has been reported as an effective technique. researchgate.net

Another approach involves the use of deep eutectic solvents (DESs), which are considered environmentally friendly or "green" solvents. mdpi.com These solvents have shown promise in the extraction of phenylpropanoid glycosides. mdpi.comscilit.com Response surface methodology has been employed to optimize the conditions for ultrasonic-assisted extraction using DESs, demonstrating their potential for efficient extraction. scilit.com

Temperature is another key parameter in optimizing extraction protocols. Increasing the extraction temperature can decrease the viscosity of the solvent and increase the solubility and mass transfer rate of the target compounds. researchgate.net However, excessively high temperatures can lead to the degradation of thermolabile compounds. researchgate.net Therefore, finding the optimal temperature is crucial for maximizing the yield of intact this compound.

Advanced Chromatographic Separation Techniques

Following extraction and preliminary fractionation, chromatographic techniques are indispensable for the separation and purification of this compound from the complex mixture of compounds present in the plant extract.

Column Chromatography (CC)

Column chromatography (CC) is a widely used technique for the large-scale, preparative separation of compounds from crude extracts. nih.govbenthamdirect.com The choice of stationary phase is critical and depends on the properties of the compounds to be separated.

For the purification of this compound, several types of stationary phases are commonly employed:

Silica (B1680970) Gel: This is a polar stationary phase used in normal-phase chromatography. Fractions are eluted with a gradient of solvents, typically increasing in polarity. For example, an ethyl acetate fraction can be loaded onto a silica gel column and eluted with a gradient of ethyl acetate and methanol. nih.gov

MCI Gel (CHP20P): This is a reversed-phase polymer adsorbent that is effective for separating moderately polar compounds like glycosides. Elution is typically performed with a decreasing polarity gradient, such as a methanol-water mixture. nih.govmdpi.com

Sephadex LH-20: This is a size-exclusion and adsorption chromatography medium that is particularly useful for separating flavonoids and other polyphenols. Methanol is a common eluent for Sephadex LH-20 columns. nih.govmdpi.com

Macroporous Resin (e.g., D101): These resins are used for the initial cleanup and enrichment of target compounds from large volumes of crude extract. Elution is carried out with a stepwise gradient of ethanol in water. mdpi.com

Polyamide: Polyamide column chromatography can be used to remove certain impurities, such as some flavonoids, before further purification steps. tandfonline.com

The following table summarizes the use of different column chromatography stationary phases in the purification of this compound:

| Stationary Phase | Eluent System | Purpose | Reference |

| Silica Gel | Ethyl Acetate/Methanol gradient | Fractionation of crude extract | nih.gov |

| MCI Gel (CHP20P) | Methanol/Water gradient | Purification of fractions | nih.govmdpi.com |

| Sephadex LH-20 | Methanol | Fine purification | nih.govmdpi.com |

| Macroporous Resin D101 | Ethanol/Water gradient | Initial enrichment | mdpi.com |

| Polyamide | Deionized water | Removal of impurities | tandfonline.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both the analysis and semi-preparative purification of this compound. nih.govmdpi.combenthamdirect.comd-nb.info Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

In RP-HPLC, a non-polar stationary phase, such as a C18 (ODS) column, is used with a polar mobile phase. mdpi.compubcompare.ai The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

Several studies have detailed the use of semi-preparative HPLC for the final purification of this compound. nih.govmdpi.com For instance, a SunFire™ C18 column is frequently used. nih.govmdpi.com The mobile phase typically consists of a mixture of methanol or acetonitrile (B52724) and water, often with a small amount of an acidifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. nih.govmdpi.com

The following table outlines typical HPLC conditions used for this compound purification:

| Column | Mobile Phase | Detection | Reference |

| SunFire™ C18 | Methanol/Water (with 0.05% TFA) | Photodiode Array (PDA) | nih.govmdpi.com |

| SunFire™ C18 | Acetonitrile/Water (with 0.05% TFA) | Photodiode Array (PDA) | nih.gov |

| Zorbax RP-18 | Acetonitrile/Water (with 0.1% o-phosphoric acid) | UV (310 nm) | pubcompare.ai |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a powerful analytical technique that combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. nih.govnih.govbenthamdirect.com This technique is invaluable for the rapid identification and characterization of this compound in complex mixtures, even at low concentrations. nih.govresearchgate.net

UPLC utilizes columns with smaller particle sizes (typically sub-2 µm) than conventional HPLC, resulting in faster analysis times and improved resolution. mdpi.comd-nb.info The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). youtube.com

This technique has been instrumental in guiding the isolation of novel platanosides through a process called molecular ion networking. nih.gov By analyzing the fragmentation patterns (MS/MS spectra), researchers can identify and target specific compounds for purification. nih.govd-nb.info UPLC-MS/MS is also used for the quantitative analysis of this compound in various samples. mdpi.comnih.gov

A typical UPLC-MS/MS system for this compound analysis would involve a reversed-phase C18 column and a mobile phase gradient of water and acetonitrile, often containing formic acid. mdpi.comd-nb.info Detection is performed in either positive or negative ionization mode, depending on the compound's properties. nih.govd-nb.info

Molecular Ion Networking (MoIN) for Targeted Isolation

Molecular Ion Networking (MoIN) has emerged as a powerful strategy for the targeted discovery and isolation of natural products, including platanosides. nih.govnih.gov This approach utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) data to create visual maps of structurally related molecules within a complex mixture. nih.govresearchgate.net The visualization of these metabolite networks, often using platforms like Cytoscape, allows for the direct observation of chemical similarities within an extract, where related entities cluster together. nih.govresearchgate.netnih.gov

In the study of Platanus × acerifolia leaves, an LC-MS/MS-based MoIN strategy was instrumental in guiding the targeted mining of compounds. nih.govnih.gov This technique facilitated the identification of both known and previously undescribed platanosides by pinpointing unique mass-to-charge ratio (m/z) signals in the extract. nih.gov For instance, the isolation of novel molecules was specifically guided by unique signals at m/z 765.2, 595.1, and 579.2, which corresponded to newly characterized this compound-related structures. nih.gov Similarly, MoIN was used to analyze methanol extracts of Platanus occidentalis, confirming the localization of platanosides and their analogues in the leaves and xylem and guiding their subsequent isolation. researchgate.netresearchgate.net

This mass spectrometry-guided approach significantly accelerates the dereplication process—the rapid identification of known compounds—and highlights novel chemical entities for targeted purification. nih.govresearchgate.net

Table 1: MoIN-Guided Targeted Isolation from Platanus × acerifolia

| Target Ion (m/z) | Isolated Compound |

|---|---|

| 765 | Compound 1 (an acylated kaempferol (B1673270) rhamnoside) |

| 595 | Compound 2 |

| 579 | Compound 3 |

Data sourced from a study on Platanosides from Platanus × acerifolia. nih.gov

Countercurrent and Other Preparative Chromatographic Approaches

Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, instead using centrifugal force to retain a liquid stationary phase while a liquid mobile phase is pumped through it. news-medical.netcannabistech.com This technique is valued for its high resolution and gentle nature, minimizing the risk of irreversible sample absorption and making it suitable for purifying high-value natural products. news-medical.netcannabistech.com While CCC is a powerful tool for natural product isolation, specific applications in purifying this compound are less detailed in available literature compared to high-performance liquid chromatography (HPLC). researchgate.net

Preparative and semi-preparative HPLC are the most frequently documented methods for the final purification of platanosides. nih.govmdpi.com Following initial fractionation, these HPLC techniques are used to isolate individual compounds in high purity. Researchers have successfully used reversed-phase columns, such as the SunFire C18, for these separations. nih.govmdpi.com The process involves injecting an enriched fraction into the HPLC system and eluting the compounds with a specific mobile phase, often a gradient of methanol (MeOH) or acetonitrile (MeCN) in water, frequently modified with a small percentage of trifluoroacetic acid (TFA) to improve peak shape. nih.govmdpi.com

Detailed studies report the successful isolation of multiple platanosides and related flavonoid glycosides using semi-preparative HPLC, providing specific data on mobile phases, flow rates, and retention times for each isolated compound. nih.govmdpi.com

Table 2: Examples of Semi-Preparative HPLC Conditions for this compound Purification

| Isolated Compound(s) | HPLC Column | Mobile Phase (v/v) | Yield | Retention Time (t_R) |

|---|---|---|---|---|

| Z,E-platanoside (3) & E,E-platanoside (4) | SunFire | MeOH/H₂O (73:27) with 0.05% TFA | 5.0 mg & 20.0 mg | 19.6 min & 16.2 min |

| Z,E-platanoside (6) & E,E-platanoside (7) | SunFire | MeOH/H₂O (70:30) with 0.05% TFA | 25.6 mg & 90.3 mg | 25.7 min & 28.9 min |

| Compound 1 & Compound 11 | SunFire | MeOH/H₂O (60:40) with 0.05% TFA | 20.0 mg & 22.5 mg | 18.7 min & 14.7 min |

Data compiled from studies on Platanus × acerifolia. nih.govmdpi.com

Fractionation and Enrichment Strategies

The journey from a crude plant extract to a pure compound involves critical intermediate steps of fractionation and enrichment. These strategies aim to systematically reduce the complexity of the initial extract, increasing the relative concentration of the target platanosides in specific fractions, which facilitates final purification. nih.govresearchgate.net

The process typically begins with a solvent extraction of the plant material, for example, with 75% ethanol. researchgate.net The resulting crude extract is then subjected to liquid-liquid partitioning. In one documented case, an ethanol extract was partitioned with ethyl acetate (EtOAc), and the EtOAc-soluble portion, containing the compounds of interest, was selected for further work. nih.gov

This enriched fraction is then subjected to a sequence of column chromatography (CC) steps using various stationary phases. nih.govmdpi.com This multi-step approach allows for the separation of compounds based on their differing polarities and sizes. Common chromatographic materials used in the fractionation of this compound-containing extracts include:

Silica Gel: For initial separation based on polarity. nih.govresearchgate.net

Macroporous Resin (e.g., D101): To separate compounds from a crude extract. mdpi.comresearchgate.net

MCI Gel: A reversed-phase polymer for separating compounds in aqueous-organic mobile phases. nih.govresearchgate.net

Sephadex LH-20: A size-exclusion gel used to separate molecules based on their molecular size, effective for removing pigments and separating flavonoids. nih.govresearchgate.net

Each chromatographic step yields several sub-fractions. These are often monitored by analytical techniques (like TLC or analytical HPLC) to identify which ones are rich in the target platanosides. The most promising fractions are then carried forward to the final purification stage, typically semi-preparative HPLC. nih.govmdpi.com This systematic fractionation is essential for managing the complexity of the plant metabolome and enabling the efficient isolation of pure compounds. researchgate.net

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name | Compound Class / Type |

|---|---|

| This compound | Flavonoid Glycoside |

| Z,E-platanoside | Flavonoid Glycoside |

| E,E-platanoside | Flavonoid Glycoside |

| Kaempferol rhamnoside | Flavonoid Glycoside |

| Quercetin-3-O-α-(2″-E-p-coumaroyl-3″-Z-p-coumaroyl)- rhamnopyranoside | Flavonoid Glycoside |

| Quercetin-3-O-α-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)-rhamnopyranoside | Flavonoid Glycoside |

| Kaempferol-3-O-α-l-(2″,3″-di-E-p-coumaroyl)-rhamnopyranoside | Flavonoid Glycoside |

| Kaempferol-3-O-α-L-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)-rhamnopyranoside | Flavonoid Glycoside |

| Tiliroside | Flavonoid Glycoside |

| Methanol | Solvent |

| Acetonitrile | Solvent |

| Trifluoroacetic acid (TFA) | Reagent / Modifier |

| Ethyl acetate (EtOAc) | Solvent |

| Ethanol | Solvent |

| p-coumaroyl | Acyl group |

Structural Elucidation and Advanced Characterization

Spectroscopic Techniques for Structure Determination

Modern analytical chemistry relies on a suite of spectroscopic tools to unravel the intricate architecture of complex molecules like platanoside (B145317). These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, have been pivotal in its characterization. nih.govnih.gov

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been instrumental in the structural elucidation of this compound and its analogues. nih.govemerypharma.comsdsu.edu

One-dimensional NMR, specifically proton (1H) and carbon-13 (13C) NMR, offers fundamental insights into the structure of this compound.

The 1H NMR spectrum of a this compound derivative revealed characteristic signals for a kaempferol (B1673270) backbone. nih.gov This included an AA'BB' spin system with signals at approximately δH 7.82 (2H, d, J = 8.3 Hz) and δH 6.97 (2H, d, J = 8.3 Hz), corresponding to the protons on the B-ring (H-2', H-6' and H-3', H-5', respectively). nih.gov Two meta-coupled doublets around δH 6.47 and δH 6.27 were assigned to the H-8 and H-6 protons of the A-ring. nih.gov The presence of hydroxyl groups was confirmed by signals at δH 12.63 (5-OH), δH 11.02 (7-OH), and δH 10.32 (4'-OH). nih.gov Furthermore, the spectrum indicated the presence of an α-rhamnose moiety. nih.gov

The 13C NMR spectrum provides information on all the carbon atoms within the molecule. For a this compound analogue, the data supported the molecular formula established by high-resolution mass spectrometry. nih.gov Computational calculations of 13C NMR data have also been used to confirm the relative configuration of this compound derivatives. nih.gov

Table 1: Representative 1H and 13C NMR Data for a this compound Derivative

| Position | 1H Chemical Shift (δ) | 13C Chemical Shift (δ) |

|---|---|---|

| 2 | - | 158.5 |

| 3 | - | 135.1 |

| 4 | - | 179.2 |

| 5 | - | 162.8 |

| 6 | 6.27 (br s) | 99.8 |

| 7 | - | 165.7 |

| 8 | 6.47 (br s) | 94.9 |

| 9 | - | 158.0 |

| 10 | - | 105.2 |

| 1' | - | 122.5 |

| 2', 6' | 7.82 (br d, J = 8.3 Hz) | 131.9 |

| 3', 5' | 6.97 (br d, J = 8.3 Hz) | 116.2 |

| 4' | - | 161.0 |

| 1'' | 5.38 (d, J = 1.5 Hz) | 102.1 |

| 2'' | 4.02 (m) | 71.9 |

| 3'' | 4.60 (dd, J = 9.5, 3.2 Hz) | 75.1 |

| 4'' | 4.16 (t, J = 9.5 Hz) | 73.1 |

| 5'' | 3.63 (m) | 70.0 |

| 6'' | 0.94 (d, J = 6.2 Hz) | 17.8 |

Note: Data is for a specific this compound derivative and may vary slightly for other analogues. Data sourced from a 2024 study on platanosides. nih.gov

Two-dimensional NMR techniques provide correlational information between different nuclei, which is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (1H-1H) couplings, typically over two to three bonds. sdsu.eduyoutube.com For a this compound derivative, a 1H-1H COSY experiment confirmed the spin system of the α-rhamnose moiety through the correlation motif of H-6″/H-5″/H-4″/H-3″/H-2″/H-1″. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and directly attached carbons (one-bond 1H-13C correlations). sdsu.eduyoutube.comprinceton.edu HSQC, in conjunction with 13C NMR data, helped to confirm the presence of the α-rhamnose unit in a this compound derivative. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically two to four bonds). sdsu.eduyoutube.comprinceton.edu HMBC is particularly useful for connecting different structural fragments. In the case of a this compound derivative, a key HMBC correlation was observed from the anomeric proton of rhamnose (H-1'' at δH 5.38) to the C-3 carbon of the kaempferol backbone (δC 135.07), establishing the point of glycosylation. nih.gov

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemotion.net It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which allows for the determination of the molecular formula. nih.govnih.gov For instance, the molecular formula of a novel this compound was established as C₃₉H₃₄O₁₅ based on the protonated molecule [M+H]⁺ detected at m/z 743.1975 by HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry). nih.gov Another this compound analogue showed a sodium adduct ion [M+Na]⁺ at m/z 601.1322 in its positive-mode HRESIMS data, corresponding to a molecular formula of C₃₀H₂₆O₁₂. nih.gov

Table 2: HRMS Data for this compound Analogues

| Compound | Ion | Observed m/z | Calculated m/z | Molecular Formula |

|---|---|---|---|---|

| This compound Analogue 1 | [M+H]⁺ | 743.1975 | 743.1970 | C₃₉H₃₄O₁₅ |

| This compound Analogue 2 | [M+Na]⁺ | 601.1322 | 601.1316 | C₃₀H₂₆O₁₂ |

| This compound Analogue 3 | [M+Na]⁺ | 617.1273 | 617.1266 | C₃₀H₂₆O₁₃ |

Data sourced from a 2024 study on platanosides. nih.gov

In tandem mass spectrometry (MS/MS), a specific ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information. researchgate.net Analysis of the fragmentation patterns of platanosides has been used to identify and characterize these compounds in complex mixtures, such as plant extracts. nih.gov The fragmentation can reveal the sequence of sugar units and the nature of acyl groups attached to the glycoside.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for identifying the presence of chromophores, which are the parts of a molecule that absorb light.

For this compound and its derivatives, the UV spectra typically show absorption bands characteristic of a flavonol skeleton. nih.govresearchgate.net For example, one this compound derivative exhibited two characteristic absorption maxima (λmax) at 269 and 340 nm, indicating a 3-hydroxy substituted flavonol structure. nih.gov Another analogue showed absorption bands at 253 and 313 nm, also consistent with a flavonol structure. nih.gov These data provide initial evidence for the class of compound being investigated.

<sup>1</sup>H NMR and <sup>13</sup>C NMR Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. libretexts.orgwikipedia.org When a molecule is exposed to infrared light, its bonds vibrate in various modes, such as stretching and bending. bruker.com The frequencies of light that are absorbed correspond to the vibrational frequencies of specific bonds, providing a characteristic "fingerprint" of the functional groups present. libretexts.orgmeasurlabs.com

In the analysis of platanosides and related flavonoid glycosides, IR spectroscopy provides key information. For instance, in the structural elucidation of a related compound, kaempferol 3-O-α-L-(3″-Z-p-coumaroyl)-rhamnopyranoside, the IR spectrum showed characteristic absorption bands for hydroxy groups (3442 cm⁻¹), a conjugated carbonyl group (1655 cm⁻¹), and an aromatic ring (1511 cm⁻¹). nih.gov These absorptions are indicative of a flavonol structure, a core component of platanosides. nih.gov

Table 1: Characteristic IR Absorption Bands for Flavonol Structures

| Functional Group | Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | 3500 - 3200 |

| Conjugated Carbonyl (C=O) | 1680 - 1640 |

| Aromatic Ring (C=C) | 1600 - 1450 |

Computational Methods in Structural Elucidation

Computational chemistry has become an indispensable tool for the structural elucidation of complex natural products, providing a high degree of confidence in structural assignments where traditional spectroscopic data may be ambiguous.

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to calculate NMR chemical shifts. nih.govresearchgate.net For complex molecules with multiple possible stereoisomers, experimental NMR data can be compared against the calculated chemical shifts for each potential structure.

To statistically validate the correct structure, the DP4+ probability analysis is employed. nih.govfrontiersin.org This analysis compares the experimental ¹H and ¹³C NMR data with the GIAO-calculated values for all possible isomers to determine the most probable structure. frontiersin.org In the characterization of a novel this compound derivative, ¹³C NMR chemical shifts were calculated for two possible isomers using the GIAO method. nih.gov The subsequent DP4+ probability analysis predicted one isomer to match the experimental data with a 100.00% probability, thereby confirming its relative configuration. nih.gov This integrated approach of GIAO calculations and DP4+ analysis is crucial for accurately assigning the stereochemistry of complex molecules. researchgate.net

Table 2: Example of DP4+ Probability Analysis Results Data based on findings for a this compound-related compound nih.gov

| Stereoisomer Candidate | DP4+ Probability | Conclusion |

| Isomer 1A | 100.00% | Correct relative configuration |

| Isomer 1B | 0.00% | Incorrect relative configuration |

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govfaccts.de It is a powerful method for determining the absolute configuration of a compound. nih.gov The process involves comparing the experimentally measured ECD spectrum with spectra calculated for different enantiomers using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net

For a new this compound, its absolute configuration was unequivocally established by comparing its experimental ECD spectrum with the one calculated for a specific stereoisomer. nih.gov The experimental spectrum showed negative Cotton effects (CEs) around 227 nm and 318 nm and a positive CE at 252 nm. nih.gov These features were in perfect agreement with the calculated spectrum for the proposed structure, but opposite to its enantiomer, thus confirming the absolute configuration. nih.govresearchgate.net

Computer-Assisted Structure Elucidation (CASE) refers to the use of software to determine the structure of an unknown compound by generating all possible molecular structures consistent with a given set of spectroscopic data, primarily 2D NMR. technologynetworks.comwikipedia.orgacdlabs.com These algorithms can handle complex situations like missing or ambiguous data and molecular symmetry. technologynetworks.comacdlabs.com

For complex natural products like platanosides, CASE systems can rapidly generate millions of potential structures from experimental data. technologynetworks.com The generated candidates are then typically ranked by comparing their computationally predicted NMR spectra against the experimental data. acdlabs.com In some cases, computational NMR analysis based on DP4+ probability is corroborated by CASE-3D methods to provide further confidence in the structural assignment. acs.org This synergy between advanced algorithms and theoretical predictions has made CASE a well-established method for solving complex chemical structures. technologynetworks.comnih.gov

Electronic Circular Dichroism (ECD) Calculations

Absolute Configuration Determination

Determining the absolute configuration—the precise three-dimensional arrangement of atoms in a chiral molecule—is a critical final step in structure elucidation. spark904.nlsioc-journal.cn While methods like X-ray crystallography are definitive, they require the formation of a suitable single crystal, which is often a challenge. spark904.nlrsc.org

For platanosides and related compounds where single crystals may not be readily available, the combination of experimental and calculated Electronic Circular Dichroism (ECD) spectra serves as a powerful and reliable alternative. nih.govnih.gov As detailed in section 5.2.2, the absolute configuration of a novel this compound was successfully determined by demonstrating that its experimental ECD spectrum was congruent with the TD-DFT calculated spectrum of one specific enantiomer. nih.gov This computational approach, often used in conjunction with NMR analysis, provides a high level of certainty in assigning the absolute stereochemistry of complex natural products. researchgate.net

Synthetic Chemistry of Platanosides and Analogs

Total Synthesis Strategies for Platanosides

The total synthesis of platanosides, which are a class of flavonoid glycosides, has been approached through both convergent and divergent strategies. pharmacognosy.usnih.govacs.orgresearchgate.net These methods are crucial for producing these molecules, as their isolation from natural sources like the American sycamore tree (Platanus occidentalis) can be limiting for extensive research. acs.org Platanosides are noted for the unique esterification of two hydroxyl groups on the carbohydrate unit with a p-coumaryl group, a feature critical for their antibiotic activity. pharmacognosy.us

Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. For platanosides, this typically means the separate synthesis of the kaempferol (B1673270) aglycone, the acylated rhamnose unit, and their subsequent glycosidic coupling.

A notable example of a convergent strategy is the "3+3 convergent synthesis" mentioned in the context of creating related complex natural products. pharmacognosy.us This approach allows for the efficient assembly of the final molecule from well-defined building blocks. The key challenge in this approach lies in the stereoselective formation of the glycosidic bond between the flavonoid and the sugar, and the regioselective acylation of the rhamnose hydroxyl groups. The use of protecting groups is essential to control the reactivity of the various functional groups present in the molecule.

Recent research has highlighted the discovery of new platanosides from Platanus × acerifolia, including a rare acylated kaempferol rhamnoside with a truxinate unit, which would necessitate a sophisticated convergent synthetic plan. nih.gov

Divergent synthesis begins with a common intermediate that is diversified to produce a library of related compounds. This strategy is particularly useful for exploring the SAR of platanosides by systematically modifying different parts of the molecule.

Starting from a common kaempferol-rhamnoside precursor, a divergent approach would involve the selective acylation of the rhamnose hydroxyls with different acyl groups, including various isomers of p-coumaric acid (E and Z). This allows for the synthesis of a range of This compound (B145317) isomers and analogs. nih.govacs.orgresearchgate.net For instance, a mixture of this compound isomers, including kaempferol 3-O-α-L-(2″,3″-di-E-p-coumaroyl)rhamnoside (this compound), and its E,Z-, Z,E-, and Z,Z-isomers, has been identified and would be a key target for divergent synthesis. google.com The development of such synthetic routes is crucial for accessing sufficient quantities of these compounds for detailed biological evaluation. nih.gov

Convergent Synthesis Approaches

Chemical Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of platanosides is driven by the need to understand the structural requirements for their biological activity and to develop new therapeutic leads. nih.gov Researchers have focused on modifying the flavonoid core, the sugar moiety, and the acyl groups.

One approach involves the synthesis of flavonoid glycosides with a triazole moiety, which has been shown to possess various biological activities. nih.govresearchgate.net This involves the introduction of an alkyne group onto the flavonoid scaffold, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an acetylated sugar azide. researchgate.net This "click chemistry" approach offers an efficient way to generate novel flavonoid glycoside analogs.

Furthermore, computational docking studies have suggested that larger di- and mono-coumaroyl derivatives of platanosides exhibit strong binding affinities to bacterial enzymes like FabI and penicillin-binding proteins (PBPs). nih.gov This provides a rationale for synthesizing analogs with varied acylation patterns to potentially enhance their antibacterial potency.

Strategies for Stereoselective Synthesis

A major hurdle in the synthesis of platanosides and other flavonoid glycosides is controlling the stereochemistry at multiple centers, particularly the anomeric center of the glycosidic linkage and the chiral centers of the flavonoid core.

Several methods have been developed for the stereoselective synthesis of flavonoids. nih.gov One common strategy is the asymmetric epoxidation of chalcones, which serve as key intermediates in flavonoid biosynthesis. The resulting chiral epoxides can then be converted to various classes of flavonoids with defined stereochemistry. nih.gov

For the glycosylation step, the choice of glycosyl donor and reaction conditions is critical for achieving high stereoselectivity. Glycosyl bromides, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide, are commonly used donors. frontiersin.org The stereochemical outcome of the glycosylation is influenced by factors such as the solvent, temperature, and the presence of a catalyst.

Development of New Synthetic Routes for Flavonoid Glycosides

The field of flavonoid glycoside synthesis is continually evolving, with new methods being developed to improve efficiency, selectivity, and substrate scope. sioc-journal.cn Traditional methods like the Koenigs-Knorr reaction are being supplemented or replaced by more modern techniques. sioc-journal.cn

Recent advances include:

Enzyme-catalyzed synthesis : The use of glycosyltransferases and glycosynthases offers a highly selective and environmentally friendly alternative to chemical synthesis. sioc-journal.cn

Phase-transfer catalysis : This method can facilitate glycosylation reactions by transferring the glycosyl donor and acceptor between two immiscible phases. sioc-journal.cn

Glycosyl trichloroacetimidate (B1259523) method : This approach often provides high yields and excellent stereoselectivity in glycosylation reactions. sioc-journal.cn

Microwave-assisted synthesis : Microwave irradiation can significantly accelerate reaction times and improve yields in flavonoid synthesis and glycosylation. nih.govresearchgate.net

The development of these new synthetic routes is essential for the continued exploration of the chemical and biological diversity of flavonoid glycosides like platanosides.

Mechanistic Biological Investigations Preclinical, Non Human Focus

Molecular Mechanisms of Action

Preclinical, non-human studies have begun to elucidate the molecular mechanisms through which platanoside (B145317) exerts its biological effects. Research indicates that its activities are not confined to a single target but involve the modulation of multiple enzymes, receptors, and cellular pathways. These investigations, primarily utilizing in silico computational modeling and in vivo mouse models, have provided a foundational understanding of its potential therapeutic actions at a molecular level.

This compound has demonstrated inhibitory effects against a range of enzymes, spanning from those essential for bacterial survival to key enzymes involved in mammalian inflammatory and oxidative stress pathways.

This compound has been identified as a promising lead for combating drug-resistant bacterial infections due to its activity against critical bacterial enzymes not found in humans. nih.gov Docking analyses have shown that platanosides, particularly the geometric isomers Z,E-platanoside and E,E-platanoside, have strong binding affinities for FabI (enoyl-ACP reductase) and PBP2 (penicillin-binding protein 2). nih.gov These enzymes are crucial for bacterial fatty acid synthesis and cell wall peptidoglycan synthesis, respectively. nih.gov Inhibition of these processes disrupts bacterial growth and viability. nih.gov

The Z,E and E,E isomers of this compound have shown significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and glycopeptide-resistant Enterococcus faecium (GREfm). nih.gov Further biophysical analysis using surface plasmon resonance confirmed a high-affinity interaction between E,E-platanoside and FabI, supporting the in vitro and in silico findings. nih.gov

Table 1: Antibacterial Activity and Target Affinity of this compound Isomers

| Compound / Isomer | Target Organism | Measurement | Result | Reference |

|---|---|---|---|---|

| Z,E-platanoside | MRSA | MIC | 4 µg/mL | nih.gov |

| Z,E-platanoside | GREfm | MIC | 0.5 µg/mL | nih.gov |

| E,E-platanoside | MRSA | MIC | 8 µg/mL | nih.gov |

| E,E-platanoside | GREfm | MIC | 1 µg/mL | nih.gov |

| E,E-platanoside | FabI | KD | 1.72 μM | nih.gov |

MIC: Minimum Inhibitory Concentration; KD: Dissociation Constant

Computational studies suggest that platanosides may act as inhibitors of key mammalian enzymes involved in stress signaling pathways, such as c-Jun-N-terminal kinase (JNK) 1 and 2, and Kelch-like ECH-associated protein 1 (Keap1). researchgate.netnih.gov In mouse models of acetaminophen-induced liver injury, treatment with a this compound mixture was shown to decrease the activation of JNK. researchgate.netnih.gov

Molecular modeling has provided more specific insights into these interactions. In silico binding experiments predict that this compound isomers bind favorably to JNK-1 and JNK-2, potentially acting as inhibitors. nih.govresearchgate.net The calculated binding affinities for certain isomers were found to be stronger than that of ATP at its competitive binding site on the enzymes. researchgate.net

Table 2: Predicted Binding Affinities of this compound Isomers to Mammalian Kinases

| Compound / Isomer | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| E,E-platanoside | JNK-1 | -10.2 | researchgate.net |

| Z,E-platanoside | JNK-2 | -9.7 | researchgate.net |

Binding affinities were determined through in silico molecular modeling.

This compound treatment has been observed to reduce the expression of inducible nitric oxide synthase (iNOS) in mice with acetaminophen-induced hepatotoxicity. researchgate.netnih.govacs.org The overexpression of iNOS can lead to excessive production of nitric oxide (NO), contributing to oxidative and nitrative stress. nih.govchemmethod.com By diminishing the increased iNOS expression, this compound helps mitigate this stress. nih.gov Computational studies support this observation, indicating that this compound isomers bind effectively to iNOS, suggesting a potential to directly inhibit its activity and subsequent NO production. nih.gov

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. nih.gov Under normal conditions, Keap1 targets the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) for degradation. mdpi.com In silico studies have suggested that platanosides can act as inhibitors of the Keap1-Nrf2 interaction. researchgate.netnih.gov It is hypothesized that platanosides may block Keap1, which in turn prevents the degradation of Nrf2. researchgate.net This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of numerous antioxidant and cytoprotective genes, thereby enhancing the cell's ability to counteract oxidative stress. nih.govmdpi.com

Beyond direct enzyme inhibition, this compound modulates broader cellular signaling pathways, particularly those involved in stress responses and cell death. A key pathway affected is the JNK signaling cascade. researchgate.net Research in mouse models shows that platanosides can block the sustained activation of JNK and its subsequent binding to the mitochondrial protein Sab. nih.gov This interaction is a critical step in the progression of acetaminophen-induced liver injury. nih.gov By preventing the persistent activation of JNK, this compound interrupts a detrimental cycle that would otherwise lead to mitochondrial dysfunction and cell death. researchgate.netnih.gov This modulation of the JNK pathway appears to be a significant component of its hepatoprotective effects observed in preclinical models. researchgate.net

Cellular Pathway Modulation

Oxidative Stress Response Pathways (e.g., Nrf2 pathway)

Structure-Activity Relationship (SAR) Studies

The biological activity of platanosides is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to identify the specific molecular features, such as the arrangement of functional groups, that are responsible for their therapeutic effects. arxiv.org For platanosides, research has focused on how acylation, glycosylation patterns, and isomerism influence their biological functions. nih.govmdpi.com

Platanosides are a class of acylated flavonoid glycosides. nih.gov Their structure typically features a kaempferol (B1673270) flavone (B191248) core attached to a rhamnose sugar, which is in turn acylated with one or more p-coumaroyl groups. nih.govnih.gov The presence and nature of these acyl groups are critical for biological activity.

Glycosylation, the attachment of sugar moieties to the flavonoid backbone, is a key determinant of the physicochemical properties and biological activity of many natural products. researchgate.netmdpi.com In platanosides, the aglycone (the non-sugar part, typically kaempferol) is connected to the acyl groups via a rhamnose sugar. mdpi.com

This specific glycosylation pattern is essential for its activity. mdpi.com SAR studies have confirmed that the connection of the flavonoid moiety to the p-coumaroyl groups through this sugar unit is a prerequisite for the observed antibacterial effects against Staphylococcus aureus. mdpi.com Furthermore, the presence of hydroxyl groups at specific positions on the flavonoid's aglycone (C-5, C-7, and C-4′) is also deemed crucial for this activity. nih.govmdpi.com Alterations in the glycosylation pattern or the aglycone structure can lead to a significant reduction or loss of biological function. researchgate.net

This compound naturally occurs as a mixture of four geometric isomers, arising from the cis/trans (Z/E) configuration of the double bonds in the two p-coumaroyl groups. researchgate.netnih.gov These isomers are designated as E,E-platanoside, E,Z-platanoside, Z,E-platanoside, and Z,Z-platanoside. researchgate.net Research suggests that the isomeric composition can have a profound impact on biological efficacy, and that the mixture of isomers may provide greater therapeutic benefit than any single, isolated molecule. researchgate.netacs.orgnih.gov

The antibacterial activity of individual isomers has been evaluated against various fish pathogens. researchgate.net These studies reveal that different isomers possess varying levels of potency against different bacterial species. For instance, against Flavobacterium columnare, the Z,E- and Z,Z- isomers demonstrated the most potent antibacterial activity. In contrast, against Streptococcus iniae, the Z,Z- isomer was the most effective. researchgate.net Interestingly, one study on S. aureus suggested that the E- or Z-configuration of the p-coumaroyl units did not significantly affect the antibacterial activity, indicating that the impact of isomerism can be pathogen-specific. mdpi.com

Table 1: Antibacterial Activity of this compound Isomers Against Fish Pathogens

This table summarizes the 24-hour 50% inhibition concentration (IC50) values for this compound isomers against two fish pathogenic bacteria. Lower IC50 values indicate stronger antibacterial activity.

| Compound/Isomer | Bacterium | 24-h IC50 (mg/L) |

| Z,E-platanoside (3) | Flavobacterium columnare | 2.13 ± 0.11 |

| Z,Z-platanoside (4) | Flavobacterium columnare | 2.62 ± 0.23 |

| Z,Z-platanoside (4) | Streptococcus iniae | 1.87 ± 0.23 |

| Data sourced from a study on the antibacterial activities of metabolites from Platanus occidentalis. researchgate.net |

In Vitro Cellular Model Studies

Modulation of Cellular Processes in Non-Human Cell Lines

Studies on non-human cell lines have begun to elucidate the cellular mechanisms influenced by this compound. In investigations using the A549 human lung cancer cell line, this compound demonstrated significant cytotoxic effects. nih.gov Treatment with this compound was found to inhibit the viability, proliferation, and migration of these cells. nih.gov

Mechanistically, this compound was observed to induce the generation of reactive oxygen species within A549 cells. nih.gov Further investigation into the molecular pathways revealed that this compound upregulates the expression of proteins associated with the NLRP3 inflammasome pathway. Western blot analysis showed increased expression levels of NLRP3, NF-κB, ASC, PARP, cleaved-caspase-1, and GSDMD in response to this compound treatment. nih.gov The upregulation of PARP suggests that this compound may induce cell death, although the precise mechanisms of DNA damage regulation require more investigation. nih.gov

Table 1: Effects of this compound on A549 Lung Cancer Cells

| Cellular Process | Observed Effect | Key Protein Markers Modulated |

|---|---|---|

| Viability | Inhibited | - |

| Proliferation | Inhibited | - |

| Migration | Inhibited | - |

| Oxidative Stress | Induced generation of Reactive Oxygen Species (ROS) | - |

Mechanistic Studies in Bacterial Systems

The antibacterial potential of platanosides has been explored through in-silico and in vitro studies, focusing on their interaction with essential bacterial enzymes. nih.gov Molecular docking studies have shown that platanosides exhibit binding affinities towards bacterial FabI enzymes. nih.gov FabI is a pivotal enzyme that catalyzes a step in the biosynthesis of fatty acids, which are essential for the bacterial cell wall structure; its inhibition leads to the impediment of bacterial growth. nih.gov

In addition to FabI, the interaction of platanosides with Penicillin-Binding Proteins (PBPs) has been investigated. nih.gov PBPs are crucial for the synthesis of peptidoglycan, a primary component of the bacterial cell wall. nih.gov By targeting these fundamental enzymes, platanosides demonstrate a potential mechanism for their antibacterial activity against drug-resistant bacteria. nih.gov Surface plasmon resonance studies have also been used to validate the interaction and affinity between selected platanosides and FabI, confirming the results seen in antibacterial assays. nih.gov

Table 2: Investigated Bacterial Targets of Platanosides

| Bacterial Target | Function | Effect of this compound Interaction |

|---|---|---|

| FabI Enzyme | Catalyzes fatty acid biosynthesis for the cell wall. nih.gov | Inhibition, leading to impeded bacterial growth. nih.gov |

In Vivo Preclinical Models (Mechanistic Insights in Animal Models, excluding human clinical outcomes)

Effects on Organ-Specific Biochemical Markers in Animal Models

In animal models of acetaminophen (B1664979) (APAP)-induced hepatotoxicity, treatment with a mixture of platanosides (PTS) resulted in a marked decrease in the serum levels of alanine (B10760859) aminotransferase (ALT), a key biochemical marker of liver injury. nih.govresearchgate.net

Further studies in a rat model of hyperoxaluria-induced kidney damage investigated the effects of Platanus orientalis extract, which contains platanosides. In this model, ethylene (B1197577) glycol administration led to changes in several kidney damage markers, which were mitigated by the extract treatment. The treatment was associated with the normalization of elevated levels of myeloperoxidase, caspase-3, and N-acetyl-β-glycosaminidase (NAG) activities. jrespharm.com Additionally, levels of tumor necrosis factor-α and interleukin-1β were reduced in the treatment groups. jrespharm.com

Table 3: Modulation of Biochemical Markers by this compound Treatment in Animal Models

| Animal Model | Organ | Biochemical Marker | Observed Effect |

|---|---|---|---|

| Acetaminophen-Induced Hepatotoxicity (Mouse) | Liver | Alanine Aminotransferase (ALT) | Markedly decreased. nih.govresearchgate.net |

| Hyperoxaluria-Induced Kidney Damage (Rat) | Kidney | Myeloperoxidase | Returned to control levels. jrespharm.com |

| Caspase-3 | Returned to control levels. jrespharm.com | ||

| N-acetyl-β-glycosaminidase (NAG) | Returned to control levels. jrespharm.com | ||

| Tumor Necrosis Factor-α (TNF-α) | Returned to control levels. jrespharm.com |

Histopathological Investigations in Animal Tissues

Histopathological analysis of tissues from animal models provides visual evidence of the effects of this compound. In a mouse model of acetaminophen-induced liver injury, administration of APAP caused widespread centrilobular necrosis affecting a significant area of the liver tissue. nih.gov Concurrent treatment with platanosides (PTS) substantially decreased the area of necrosis. nih.gov Livers from mice treated with only the vehicle or PTS showed no evidence of necrosis. nih.gov

In a separate study using a rat model of ethanol-induced testicular damage, treatment with a Platanus orientalis infusion, which contains platanosides, led to histopathological improvements. This included the inhibition of germ cell depletion and loss of spermatozoa. researchgate.net Immunohistochemical analysis showed that the extract treatment markedly reduced the ethanol-induced expression of endothelial nitric oxide synthase (eNOS) and caspase-3 in the testes. researchgate.net Investigations into the effects of a Platanus orientalis hydrosol on mice found mild inflammation in the liver and kidney in acute and subacute toxicity studies. researchgate.net

Oxidative and Nitrative Stress Parameters in Animal Studies

Oxidative and nitrative stress are key mediators in toxin-induced organ damage. nih.govresearchgate.net In mouse models of acetaminophen (APAP) hepatotoxicity, this compound (PTS) treatment was shown to decrease markers of both oxidative and nitrative stress. nih.govresearchgate.net

One key marker of lipid peroxidation, 4-hydroxynonenal (B163490) (4-HNE), forms protein adducts in the presence of oxidative stress. nih.gov Following APAP administration, 4-HNE protein adducts increased significantly. nih.gov However, with PTS treatment, this increase in 4-HNE adducts was prevented. nih.gov Furthermore, the expression of thioredoxin-1 (TRX1), an antioxidative protein, was observed to increase in the livers of mice treated with PTS. nih.gov

Regarding nitrative stress, the expression of inducible nitric oxide synthase (iNOS) was found to be decreased in mice treated with PTS following an APAP overdose. nih.gov Computational studies suggest that platanosides may also act as inhibitors of the Keap1-Nrf2 pathway, which is involved in the cellular response to oxidative stress. nih.govresearchgate.net Additionally, platanosides were found to prevent the persistent activation of c-Jun-N-terminal kinase (JNK), a process linked to mitochondrial oxidative stress. nih.govresearchgate.net In a rat model of kidney damage, treatment with a Platanus orientalis extract decreased levels of malondialdehyde (MDA) and 8-hydroxy-2-deoxyguanosine (8-OHdG), both markers of oxidative damage, while increasing levels of the antioxidant glutathione. jrespharm.com

Table 4: Impact of this compound on Oxidative and Nitrative Stress Markers in Animal Models

| Stress Parameter | Marker | Animal Model | Observed Effect |

|---|---|---|---|

| Lipid Peroxidation | 4-hydroxynonenal (4-HNE) protein adducts | Acetaminophen-Induced Hepatotoxicity (Mouse) | Increase prevented. nih.gov |

| Malondialdehyde (MDA) | Hyperoxaluria-Induced Kidney Damage (Rat) | Decreased to control levels. jrespharm.com | |

| DNA Damage | 8-hydroxy-2-deoxyguanosine (8-OHdG) | Hyperoxaluria-Induced Kidney Damage (Rat) | Decreased to control levels. jrespharm.com |

| Antioxidant Proteins | Thioredoxin-1 (TRX1) | Acetaminophen-Induced Hepatotoxicity (Mouse) | Expression increased. nih.gov |

| Glutathione (GSH) | Hyperoxaluria-Induced Kidney Damage (Rat) | Increased to control levels. jrespharm.com | |

| Nitrative Stress | Inducible Nitric Oxide Synthase (iNOS) | Acetaminophen-Induced Hepatotoxicity (Mouse) | Expression decreased. nih.gov |

Analytical Methodologies for Platanoside Quantification

Chromatographic Techniques for Quantitative Analysis

Chromatography, a powerful separation technique, is the cornerstone for the precise quantification of Platanoside (B145317). digibib.net It allows for the separation of this compound from a complex mixture of other compounds, ensuring that the measurement is specific and accurate. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed chromatographic techniques for this purpose. digibib.netmdpi.com

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a widely used and validated method for the quantification of this compound. nih.gov HPLC-DAD allows for the quantification of this compound based on its ultraviolet (UV) absorbance at a specific wavelength. mdpi.com A newly developed HPLC-DAD method for the quantification of several compounds, including this compound, utilized a Zorbax RP18 column and a gradient mobile phase consisting of o-phosphoric acid-water and acetonitrile (B52724). nih.goviajps.com The detection wavelength for this compound in this method was set at 310 nm. mdpi.comnih.gov The identity of the this compound peak is typically confirmed by comparing its retention time and UV spectrum with that of a certified reference standard. mdpi.com

For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (HPLC-MS). This technique not only separates the compounds but also provides information about their mass-to-charge ratio, which is highly specific for each compound. researchgate.net LC-MS is a powerful tool for qualitative analysis and can be used to confirm the structure of isolated compounds like this compound. researchgate.net

A study detailing the phytochemical analysis of Hedera helix (ivy) pollen developed and validated an HPLC-DAD method for the quantification of this compound, among other phenolic compounds. nih.gov The method demonstrated good specificity, linearity, precision, and accuracy, making it suitable for routine quality control. nih.gov

Table 1: Example of HPLC-DAD Method Parameters for this compound Quantification

| Parameter | Details |

| Instrument | Agilent 1260 Infinity HPLC system with DAD nih.gov |

| Column | Zorbax RP18 (4.6 mm × 250 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient elution with Mobile Phase A (o-phosphoric acid-water) and Mobile Phase B (acetonitrile) nih.gov |

| Flow Rate | 1 mL/min mdpi.com |

| Column Temperature | 25 °C nih.gov |

| Injection Volume | 10 μL mdpi.com |

| Detection Wavelength | 310 nm mdpi.comnih.gov |

This table is generated based on data from a study on the phytochemical analysis of Hedera helix pollen. nih.gov

For the analysis of this compound at very low concentrations (trace analysis), Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. ijprajournal.com UPLC utilizes columns with smaller particle sizes, resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.com When coupled with a tandem mass spectrometer (MS/MS), this technique offers exceptional selectivity and sensitivity, allowing for the detection and quantification of trace amounts of this compound in complex matrices like plasma or environmental samples. neliti.com

UPLC-MS/MS methods are developed to be highly specific by monitoring unique precursor-to-product ion transitions for the target analyte. neliti.com This high degree of specificity minimizes interferences from other components in the sample matrix. neliti.com The development of a UPLC-MS/MS method involves optimizing chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity and accuracy. ijprajournal.com While specific UPLC-MS/MS methods for this compound are not extensively detailed in the provided context, the principles of the technique make it highly suitable for pharmacokinetic studies or for detecting residual levels of the compound.

HPLC-DAD and HPLC-MS for this compound Quantification

Spectroscopic Quantification Methods

While chromatographic methods are preferred for their specificity, spectroscopic methods can also be employed for the quantification of flavonoids like this compound, often as a simpler and faster alternative for total flavonoid content estimation.

UV-Visible (UV-Vis) spectrophotometry is a common technique for the quantitative analysis of phytochemicals, including flavonoids. iajps.commdpi.com Flavonoids exhibit strong absorbance in the UV-Vis region due to their conjugated aromatic system. A widely used method for the quantification of total flavonoids involves the formation of a colored complex with aluminum chloride (AlCl3), which can then be measured spectrophotometrically. nih.gov The absorbance maximum of the complex is typically in the range of 400-430 nm. nih.gov While this method is useful for estimating the total flavonoid content in a sample, it is not specific to this compound and will measure all flavonoids that form a complex with the reagent. nih.gov For a more specific UV-Vis quantification, a pure standard of this compound would be required to create a calibration curve, and the sample matrix should be relatively simple to avoid interferences from other UV-absorbing compounds.